molecular formula C13H14N4O B12808828 6-Cyanomethyl-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one CAS No. 126234-02-4

6-Cyanomethyl-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one

Cat. No.: B12808828
CAS No.: 126234-02-4
M. Wt: 242.28 g/mol
InChI Key: KEDVGEXDCCSFKO-UHFFFAOYSA-N
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Description

6-Cyanomethyl-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in medications for their sedative, anxiolytic, and muscle relaxant effects. This particular compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyanomethyl-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Imidazo Ring: Starting with a suitable precursor, such as a substituted benzene, the imidazo ring is formed through a cyclization reaction. This often involves the use of reagents like ammonium acetate and a suitable catalyst under reflux conditions.

    Introduction of the Cyanomethyl Group: The cyanomethyl group is introduced via a nucleophilic substitution reaction. This step may involve the use of cyanomethyl chloride and a base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).

    Final Cyclization and Methylation: The final step involves cyclization to form the benzodiazepine core, followed by methylation using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the imidazo ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and the ability to undergo various chemical transformations make it a valuable compound for synthetic chemists.

Biology

Biologically, 6-Cyanomethyl-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins or nucleic acids, exploring its potential as a biochemical probe.

Medicine

In medicine, the compound’s potential psychoactive properties are of interest. Research may explore its efficacy and safety as a therapeutic agent for conditions such as anxiety, insomnia, or muscle spasms.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 6-Cyanomethyl-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one likely involves interaction with the central nervous system. It may act on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The exact molecular targets and pathways would require detailed pharmacological studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Midazolam: Known for its use in anesthesia and sedation.

Uniqueness

6-Cyanomethyl-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is unique due to its specific structural modifications, such as the cyanomethyl group and the imidazo ring. These modifications may confer distinct pharmacological properties, potentially offering advantages in terms of efficacy, safety, or specificity compared to other benzodiazepines.

Properties

CAS No.

126234-02-4

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

2-(11-methyl-2-oxo-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-10-yl)acetonitrile

InChI

InChI=1S/C13H14N4O/c1-9-7-17-12-10(8-16(9)6-5-14)3-2-4-11(12)15-13(17)18/h2-4,9H,6-8H2,1H3,(H,15,18)

InChI Key

KEDVGEXDCCSFKO-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(CN1CC#N)C=CC=C3NC2=O

Origin of Product

United States

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